molecular formula C17H20N2O3 B12910262 3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde CAS No. 68641-01-0

3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde

Cat. No.: B12910262
CAS No.: 68641-01-0
M. Wt: 300.35 g/mol
InChI Key: LQKILBMAOMOWGL-UVTDQMKNSA-N
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Description

3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde is a complex organic compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as intermediates in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde typically involves the reaction of indoline derivatives with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an inert solvent such as toluene or dimethylformamide (DMF). The process involves the formation of an enaminone intermediate, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science.

Scientific Research Applications

3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments for textile applications.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various heterocyclic compounds makes it a valuable intermediate in synthetic organic chemistry.

Properties

CAS No.

68641-01-0

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-2-oxo-1-pentanoylindole-5-carbaldehyde

InChI

InChI=1S/C17H20N2O3/c1-4-5-6-16(21)19-15-8-7-12(11-20)9-13(15)14(17(19)22)10-18(2)3/h7-11H,4-6H2,1-3H3/b14-10-

InChI Key

LQKILBMAOMOWGL-UVTDQMKNSA-N

Isomeric SMILES

CCCCC(=O)N1C2=C(C=C(C=C2)C=O)/C(=C/N(C)C)/C1=O

Canonical SMILES

CCCCC(=O)N1C2=C(C=C(C=C2)C=O)C(=CN(C)C)C1=O

Origin of Product

United States

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